molecular formula C14H27KO2 B7822745 potassium;tetradecanoate

potassium;tetradecanoate

Cat. No.: B7822745
M. Wt: 266.46 g/mol
InChI Key: PYJBVGYZXWPIKK-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mefenamic acid is synthesized through a multi-step process starting from 2,3-dimethylaniline. The key steps involve:

    Nitration: 2,3-dimethylaniline is nitrated to form 2,3-dimethyl-4-nitroaniline.

    Reduction: The nitro group is reduced to an amino group, yielding 2,3-dimethyl-4-aminobenzene.

    Acylation: The amino compound is then acylated with 2-chlorobenzoic acid to form mefenamic acid.

Industrial Production Methods

Industrial production of mefenamic acid follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Mefenamic acid undergoes several types of chemical reactions, including:

    Oxidation: Mefenamic acid can be oxidized to form various metabolites.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Various oxidized metabolites.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives of mefenamic acid.

Scientific Research Applications

Mefenamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of NSAIDs in various chemical reactions.

    Biology: Investigated for its effects on cellular processes and its potential role in modulating inflammation.

    Medicine: Extensively studied for its therapeutic effects in treating pain and inflammation.

    Industry: Used in the formulation of pharmaceutical products and as a reference standard in quality control.

Mechanism of Action

Mefenamic acid exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, mefenamic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

    Diclofenac: Known for its potent anti-inflammatory effects.

Uniqueness

Mefenamic acid is unique in its specific inhibition of COX enzymes and its effectiveness in treating primary dysmenorrhea. Unlike some other NSAIDs, it is particularly effective in reducing menstrual pain and has a distinct chemical structure that contributes to its specific pharmacological profile .

Properties

IUPAC Name

potassium;tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBVGYZXWPIKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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